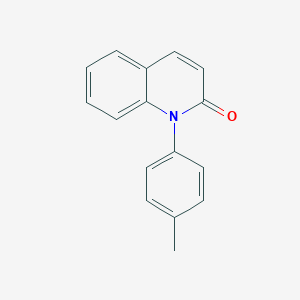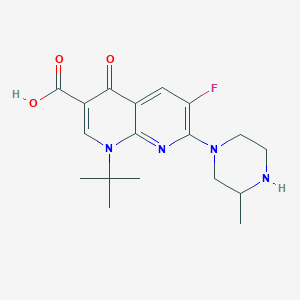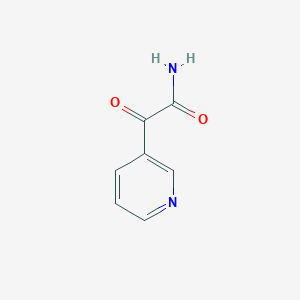
2-Oxo-2-(3-pyridyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(3-pyridyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid with a molecular formula of C8H8N2O2 and a molecular weight of 168.16 g/mol.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(3-pyridyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Oxo-2-(3-pyridyl)acetamide has several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of tumor-associated genes, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxo-2-(3-pyridyl)acetamide in lab experiments is its low toxicity and high solubility in water. However, its limited availability and high cost may limit its use in larger-scale experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2-Oxo-2-(3-pyridyl)acetamide. One area of research could focus on its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could focus on the development of more efficient and cost-effective synthesis methods for the compound. Finally, more research is needed to fully understand its mechanism of action and potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-(3-pyridyl)acetamide can be achieved through various methods. One of the most common methods involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed to obtain 2-Oxo-2-(3-pyridyl)acetamide.
Applications De Recherche Scientifique
2-Oxo-2-(3-pyridyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
122125-45-5 |
|---|---|
Nom du produit |
2-Oxo-2-(3-pyridyl)acetamide |
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-oxo-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4H,(H2,8,11) |
Clé InChI |
ZMZOBOADVZPDEK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C(=O)N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C(=O)N |
Synonymes |
3-Pyridineacetamide,alpha-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



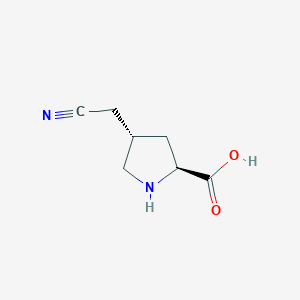
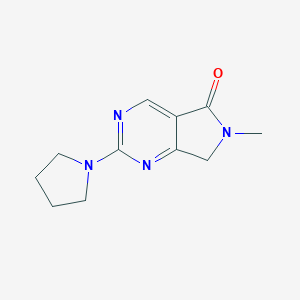


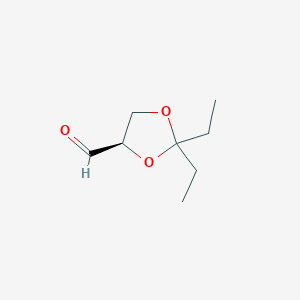
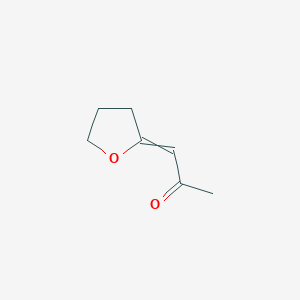
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
